![molecular formula C9H5F4N3O2S2 B3129618 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-72-9](/img/structure/B3129618.png)
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Overview
Description
This compound is a derivative of benzenesulfonamide . It has been synthesized as part of a set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds . The structures of these derivatives were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide core with a 1,3,4-thiadiazol-2-yl group and a trifluoromethyl group . The exact structure can be confirmed using techniques such as IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .Scientific Research Applications
Photosensitizers in Photodynamic Therapy
4-Fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide derivatives have potential applications in photodynamic therapy for cancer treatment. Zinc phthalocyanine substituted with similar benzenesulfonamide groups exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making it a promising Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Some derivatives of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide have demonstrated antibacterial properties. Sulfanilamide derivatives synthesized from similar compounds showed activity against Staphylococcus aureus, indicating potential for developing new antibacterial agents (Lalezari & Sharghi, 1966).
Anticancer Activity
Derivatives of this compound have shown marked anticancer activity. For instance, certain benzenesulfonamide derivatives were evaluated against human colorectal carcinoma and human cervix carcinoma cell lines, with some compounds exhibiting significant anticancer potential (Karakuş et al., 2018).
Carbonic Anhydrase Inhibition
Compounds incorporating 1,3,4-thiadiazol moieties, similar to 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, have been investigated as inhibitors of human carbonic anhydrases, an enzyme critical in various physiological processes. These compounds showed inhibition potential, which could have implications in developing treatments for conditions involving carbonic anhydrases (Alafeefy et al., 2015).
Electrophilic Fluorination
This compound could potentially be involved in the synthesis of electrophilic fluorinating agents. Such agents play a critical role in the development of fluorinated organic compounds, which are important in various research areas (Umemoto, Yang, & Hammond, 2021).
Pain Management
Certain derivatives of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide have been tested for their effects on pathological pain models in mice. These studies suggest potential applications in pain management and anti-inflammatory treatments (Lobo et al., 2015).
Antibacterial Agents Development
Novel fluorine-containing derivatives of this compound have shown promising antibacterial activities, suggesting their potential in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).
Future Directions
properties
IUPAC Name |
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBKJZMXYMIPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143004 | |
Record name | Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
CAS RN |
339103-72-9 | |
Record name | Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.